2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
2-((4-Fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 5 and an acetamide moiety at position 2. The acetamide chain is further modified with a 4-fluorophenylthio group, enhancing its electronic and steric properties. Its synthesis typically involves nucleophilic substitution or cyclization reactions under conventional or ultrasonic conditions, as seen in structurally analogous compounds .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c1-23-13-4-2-3-11(9-13)16-20-21-17(24-16)19-15(22)10-25-14-7-5-12(18)6-8-14/h2-9H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQZXEVRLROBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, H2
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
Table 1: Key Characteristics of 1,3,4-Oxadiazole Derivatives
| Feature | Description |
|---|---|
| Biological Activity | Anticancer, antimicrobial, anti-inflammatory |
| Mechanisms of Action | Inhibition of kinases, enzymes, and growth factors |
| Structural Modifications Impact | Enhanced selectivity and potency |
Case Studies
Several studies have explored the efficacy of oxadiazole derivatives against different cancer cell lines:
- In vitro Studies : Research indicates that compounds similar to 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide have demonstrated significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7), with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression. For instance, molecular docking simulations have indicated strong interactions with thymidylate synthase and HDAC enzymes .
Table 2: Summary of Anticancer Activity
| Study Reference | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | <10 | Inhibition of thymidylate synthase |
| Study B | K562 | <20 | HDAC inhibition |
| Study C | SK-MEL-5 | <15 | Targeting topoisomerase II |
Broader Implications in Drug Development
The ongoing research into 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide highlights its potential as a lead compound for developing new anticancer therapies. The versatility of the oxadiazole scaffold allows for extensive modifications that could lead to novel drugs with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and biological differences between the target compound and analogous 1,3,4-oxadiazole and thiadiazole derivatives.
Table 1: Comparative Analysis of Structural and Functional Attributes
*Calculated based on molecular formula C₁₈H₁₅FN₄O₃S.
Structural and Electronic Differences
- The 4-fluorophenylthio moiety provides moderate lipophilicity, balancing membrane permeability and target binding.
Core Heterocycle :
Physicochemical Properties
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationship (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of 4-fluorobenzenethiol with an appropriate oxadiazole precursor. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxadiazoles can inhibit various cancer cell lines by targeting critical enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDACs) . In particular, the presence of the 4-fluorophenyl group has been correlated with enhanced cytotoxicity against cancer cells.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Doxorubicin | 0.5 | Topoisomerase II |
| 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide | 21.57 | HDAC |
| Other Oxadiazole Derivative | 8.52 | Thymidylate Synthase |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The oxadiazole scaffold is known for its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
The SAR studies have identified key structural features that enhance the biological activity of oxadiazole derivatives:
- Electronegative Substituents : The presence of fluorine in the phenyl ring increases lipophilicity and facilitates better interaction with biological targets.
- Methoxy Group : The methoxy substitution on the phenyl ring enhances solubility and bioavailability.
- Thioether Linkage : The thioether group contributes to the overall stability and reactivity of the molecule.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The compound exhibited a dose-dependent response with significant inhibition at lower concentrations compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could lead to improved efficacy against resistant strains .
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during acylation .
- Solvent Selection : DMF enhances solubility of intermediates, while dichloromethane (DCM) improves reaction efficiency for thioether formation .
- Catalysts : Sodium hydride (NaH) or triethylamine (TEA) accelerates coupling reactions .
Advanced: How can structural discrepancies in NMR data between synthesized batches be resolved?
Discrepancies often arise from:
- Tautomerism : The oxadiazole ring may exhibit keto-enol tautomerism, altering peak splitting in ¹H NMR. Use ¹³C NMR or 2D experiments (HSQC, HMBC) to confirm tautomeric states .
- Impurity Profiles : Trace solvents (e.g., DMF) or unreacted intermediates can cause unexpected peaks. Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate with LC-MS .
- Crystallinity Effects : Recrystallize the compound in ethanol/water to improve purity and obtain consistent NMR spectra .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-fluorophenyl (δ 7.2–7.4 ppm), oxadiazole (δ 8.1–8.3 ppm), and acetamide (δ 2.1–2.3 ppm) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 414.08) and fragmentation patterns .
- HPLC-PDA : Monitors purity (>95%) using a C18 column (acetonitrile/water gradient) .
- FT-IR : Identifies key functional groups (C=O at ~1650 cm⁻¹, C-S at ~650 cm⁻¹) .
Advanced: How can researchers reconcile contradictory biological activity data across studies?
Contradictions may stem from:
- Assay Variability : Standardize protocols (e.g., MIC assays using Staphylococcus aureus ATCC 25923) and include positive controls (e.g., ciprofloxacin) .
- Cellular Models : Differences in cell permeability (e.g., HeLa vs. MCF-7 cells) affect IC₅₀ values. Use logP calculations (e.g., ~3.2 via ChemDraw) to predict membrane penetration .
- Redox Interference : Thioether groups may react with assay reagents (e.g., MTT). Validate results with alternative assays (Alamar Blue) .
Basic: What in vitro assays are used to evaluate the compound’s anticancer potential?
- MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ of 12.5 µM in A549 cells) .
- Apoptosis Detection : Annexin V-FITC/PI staining via flow cytometry .
- Cell Cycle Analysis : Propidium iodide staining to identify G1/S arrest .
Advanced: What computational strategies predict the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase, PDB ID: 1M17). The oxadiazole and fluorophenyl groups show hydrogen bonding with Lys721 and Asp831 .
- MD Simulations : GROMACS-based simulations (50 ns) assess stability of ligand-protein complexes .
- QSAR Models : Correlate substituent electronegativity (e.g., 3-methoxyphenyl) with bioactivity using MLR analysis .
Basic: How is the compound’s stability assessed under physiological conditions?
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC over 24 hours .
- Thermal Stability : TGA/DSC analysis reveals decomposition >200°C, indicating suitability for lyophilization .
Advanced: What structural modifications enhance its pharmacokinetic profile?
- Bioavailability : Introduce PEGylated substituents to improve solubility (logS from -4.1 to -3.5) .
- Metabolic Stability : Replace the 3-methoxyphenyl with 3-aminophenyl to reduce CYP3A4-mediated oxidation .
- Prodrug Design : Synthesize phosphate esters of the acetamide group for targeted release .
Basic: How are SAR studies designed for this compound?
- Core Modifications : Compare oxadiazole (current) vs. 1,2,4-triazole analogs to assess ring flexibility .
- Substituent Screening : Test 4-fluorophenyl vs. 4-chlorophenyl derivatives for antimicrobial potency .
- Linker Optimization : Replace thioether (-S-) with sulfoxide (-SO-) to evaluate redox sensitivity .
Advanced: What analytical techniques resolve enantiomeric impurities in the synthesis?
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers .
- Circular Dichroism (CD) : Confirm enantiopurity by detecting Cotton effects at 220–250 nm .
- X-ray Crystallography : Resolve absolute configuration (e.g., R or S) via single-crystal analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
